molecular formula C15H16FNO2 B1599722 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester CAS No. 322725-63-3

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester

Cat. No. B1599722
M. Wt: 261.29 g/mol
InChI Key: VDKWUPKPQLZOSR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The regioselectivity observed in the oxidation of substituted tetrahydrocarbazoles is explained by the allyl oxidation mechanism, with preferential attack at the more nucleophilic β-carbon atom of the indole ring .

Scientific Research Applications

  • Chemical Synthesis

    • Application : This compound is used in chemical synthesis . It’s a biochemical for proteomics research .
  • Pharmaceutical Research

    • Application : There’s a related compound, “6-Fluoro-5-®-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide”, which is a reversible inhibitor of Bruton’s Tyrosine Kinase (BTK) .
  • Chemical Properties and Storage

    • Application : This compound is used in various chemical reactions due to its specific properties .
    • Method of Application : It’s typically used as a reagent in laboratory settings . The specific methods of application or experimental procedures are not provided in the sources.
    • Results or Outcomes : The specific results or outcomes are not mentioned in the sources. The effectiveness of this compound would depend on the specific reactions it’s used in .
  • Synthesis of Related Compounds

    • Application : “6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine” can be synthesized from "6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one" .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the sources. It’s likely used in laboratory settings for pharmaceutical research .
    • Results or Outcomes : The specific results or outcomes are not mentioned in the sources. The effectiveness of this compound would depend on the specific reactions it’s used in .
  • Chemical Storage and Handling

    • Application : This compound is used in various chemical reactions due to its specific properties . It’s typically stored in a refrigerator .
    • Method of Application : It’s typically used as a reagent in laboratory settings . The specific methods of application or experimental procedures are not provided in the sources.
    • Results or Outcomes : The specific results or outcomes are not mentioned in the sources. The effectiveness of this compound would depend on the specific reactions it’s used in .
  • Synthesis of Related Compounds

    • Application : “6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine” can be synthesized from "6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one" .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the sources. It’s likely used in laboratory settings for pharmaceutical research .
    • Results or Outcomes : The specific results or outcomes are not mentioned in the sources. The effectiveness of this compound would depend on the specific reactions it’s used in .

Safety And Hazards

This compound may pose hazards if ingested or inhaled. Use with adequate ventilation and minimize dust generation. Refer to the provided MSDS for detailed safety information .

properties

IUPAC Name

ethyl 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-2-19-15(18)9-3-5-13-11(7-9)12-8-10(16)4-6-14(12)17-13/h4,6,8-9,17H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKWUPKPQLZOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446169
Record name 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester

CAS RN

322725-63-3
Record name 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Cyclohexanonecarboxylic acid ethyl ester (77 g, 450 mmol) and 4-fluorophenylhydrazine hydrochloride (72 g, 443 mmol) were refluxed in 1.25 L of anhydrous ethanol overnight. The resulting yellow solution was cooled, crystals filtered, the filtrate evaporated, the residue partitioned between ethyl acetate and water, organic layer dried over sodium sulfate, evaporated, crystallized from ethyl acetate/heptane to give 113 g (98%) of the desired product.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Nikitenko, D Evrard, AL Sabb, RL Vogel… - … Process Research & …, 2008 - ACS Publications
An alternative synthesis of WAY-253752, 1, a novel, dual-acting SSRI/5HT 1A antagonist, was developed and used for the first scale-up. Initially, the target compound was synthesized …
Number of citations: 24 pubs.acs.org

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